
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is an organic compound with the molecular formula C9H11FS3 It is characterized by a benzene ring substituted with a fluorine atom and three methylsulfane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) typically involves the reaction of 2-fluorobenzene-1,3,5-triyl trihalide with methylsulfane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of halide groups with methylsulfane groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) involves its interaction with molecular targets through its functional groups. The fluorine atom and methylsulfane groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluorobenzene: Similar in structure but with three fluorine atoms instead of one.
1,3,5-Tris(methylsulfane)benzene: Lacks the fluorine atom, affecting its chemical properties.
2,4,6-Trifluorobenzene-1,3,5-triyl tris(methylsulfane): Contains additional fluorine atoms, altering its reactivity.
Uniqueness
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is unique due to the presence of both a fluorine atom and three methylsulfane groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H11FS3 |
|---|---|
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
2-fluoro-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C9H11FS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
HFMWZCVSMRANLS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C(=C1)SC)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




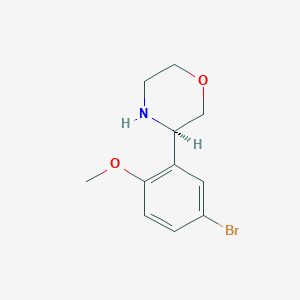

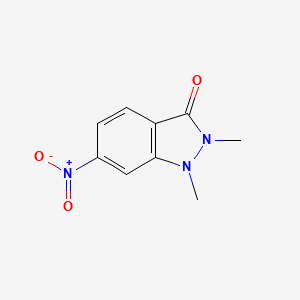
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
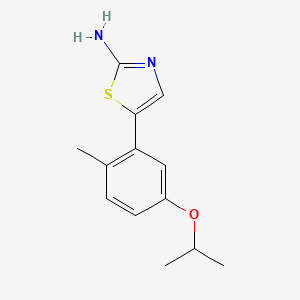

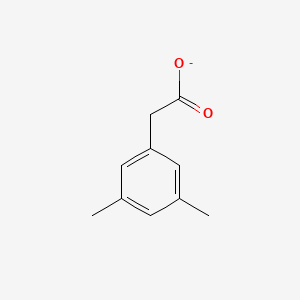

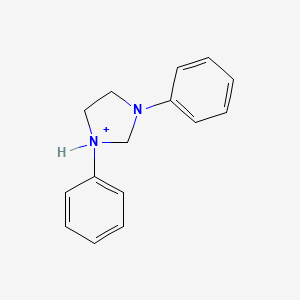
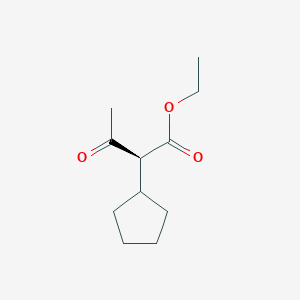
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
